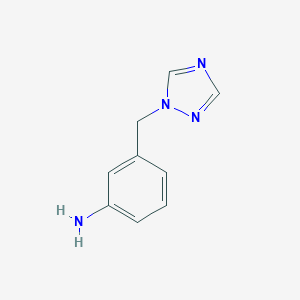
3-(1H-1,2,4-triazol-1-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a chemical compound with the molecular formula C9H10N4 . It is used in laboratory settings and is not recommended for food, drug, pesticide, or biocidal product use .
Molecular Structure Analysis
The InChI code for 3-(1H-1,2,4-triazol-1-ylmethyl)aniline is 1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 . This indicates the presence of a 1,2,4-triazole ring attached to an aniline group via a methylene bridge.Physical And Chemical Properties Analysis
3-(1H-1,2,4-triazol-1-ylmethyl)aniline is a solid at room temperature . It has a molecular weight of 174.21 .Aplicaciones Científicas De Investigación
Pharmaceutical Development
Triazole derivatives, including compounds similar to 3-(1H-1,2,4-triazol-1-ylmethyl)aniline, have been extensively studied for their potential in drug discovery due to their diverse biological activities. These compounds exhibit anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. The structural versatility of triazoles allows for the development of new chemical entities targeting various diseases, highlighting their significance in pharmaceutical research and development Ferreira et al., 2013.
Material Science
In material science, triazole derivatives are promising for the development of proton-conducting membranes in fuel cells. These compounds improve the basic characteristics of electrolyte membranes, increase thermal and electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures. This makes them suitable for creating heat-resistant and electrochemically stable membranes with applications in energy conversion and storage Prozorova & Pozdnyakov, 2023.
Chemical Synthesis
The synthesis and functionalization of triazole compounds are critical for advancing both pharmaceuticals and materials science. Innovative synthetic routes for triazole derivatives, including eco-friendly methods and click chemistry, have been developed to support the efficient creation of biologically active and structurally complex molecules. These advancements not only enhance the potential for drug development but also contribute to the creation of new materials with specialized functions Kaushik et al., 2019.
Corrosion Inhibition
1,2,3-Triazole derivatives are also recognized for their effectiveness as corrosion inhibitors for metal surfaces. These compounds, prepared through copper-catalyzed azide-alkyne cycloaddition reactions, offer environmentally friendly and efficient solutions for protecting metals and alloys in aggressive media. Their application in corrosion inhibition is a testament to the versatility of triazole derivatives beyond pharmaceuticals, extending into industrial applications Hrimla et al., 2021.
Safety And Hazards
Propiedades
IUPAC Name |
3-(1,2,4-triazol-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFINNEVQJQXPHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424311 |
Source


|
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
CAS RN |
127988-22-1 |
Source


|
| Record name | 3-(1H-1,2,4-triazol-1-ylmethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

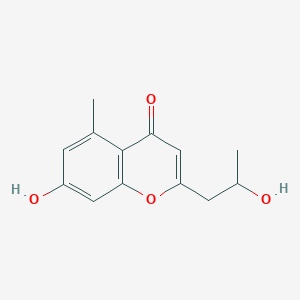
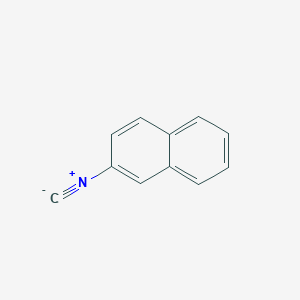
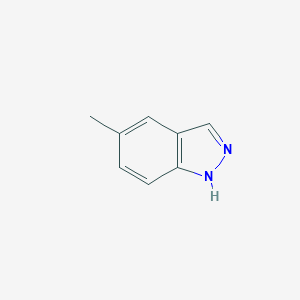
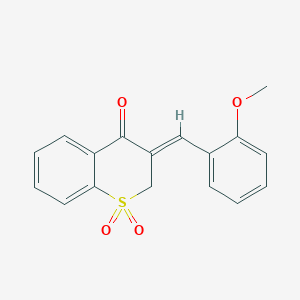

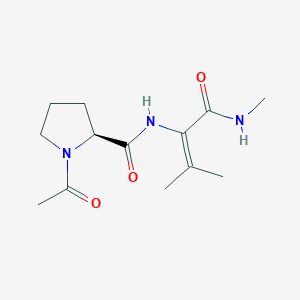

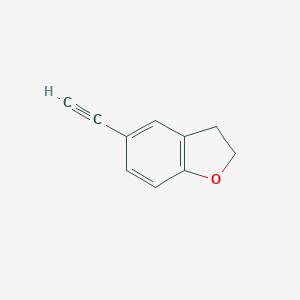

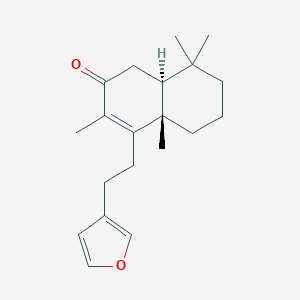
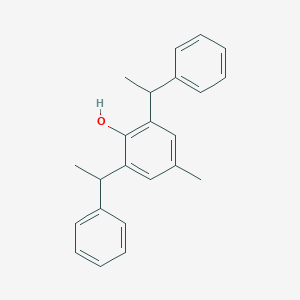
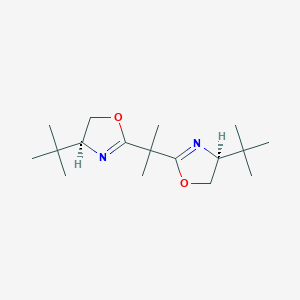

![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)